2-(Hydroxyimino)-5-methylcyclopentan-1-one
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Overview
Description
2-(Hydroxyimino)-5-methylcyclopentan-1-one is an organic compound characterized by the presence of a hydroxyimino group attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-5-methylcyclopentan-1-one typically involves the reaction of 5-methylcyclopentanone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-5-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2-(Hydroxyimino)-5-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-5-methylcyclopentan-1-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and interact with nucleophilic sites on biomolecules, influencing their activity and function. These interactions can modulate biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxyimino)methylimidazole: Shares the hydroxyimino functional group but differs in the ring structure.
Ethyl cyanohydroxyiminoacetate: Contains a similar hydroxyimino group but has different substituents and applications
Uniqueness
2-(Hydroxyimino)-5-methylcyclopentan-1-one is unique due to its specific ring structure and the position of the hydroxyimino group.
Properties
CAS No. |
57964-62-2 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-hydroxyimino-5-methylcyclopentan-1-one |
InChI |
InChI=1S/C6H9NO2/c1-4-2-3-5(7-9)6(4)8/h4,9H,2-3H2,1H3 |
InChI Key |
QNIZYLFMIUNPBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NO)C1=O |
Origin of Product |
United States |
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